7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride
Overview
Description
The compound is a complex organic molecule that contains a quinolinone, a piperazine, and a benzo[b]thiophene moiety . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving the coupling of the different moieties .Molecular Structure Analysis
The compound contains a quinolinone, a piperazine, and a benzo[b]thiophene moiety . These structures could potentially interact with various biological targets .Scientific Research Applications
Synthesis and Structure-Activity Relationship
- The compound exhibits notable structural significance in medicinal chemistry, with its derivatives playing a crucial role across various pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, and anticancer applications. The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, closely related to the compound , is pivotal in the synthesis of these pharmacologically diverse agents (El-Azzouny et al., 2020).
Antimicrobial and Antitubercular Activity
- Derivatives of the compound have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, with specific derivatives showcasing significant inhibition at minimal inhibitory concentrations. This positions the compound as a key player in the development of antitubercular agents (Marvadi et al., 2019).
Anticancer and Antipsychotic Properties
- The compound's derivatives have also shown promise in anticancer applications, with certain derivatives exhibiting considerable growth inhibition of human cancer cell lines. This indicates a potential role of the compound in the synthesis of novel anticancer agents (Harishkumar et al., 2018). Additionally, a specific derivative demonstrated a promising pharmacological profile as an antipsychotic, showing balanced in vitro activities on dopamine and serotonin receptors, suggesting its potential in psychiatric disorder treatment (Xu et al., 2018).
Enabling Efficient Synthesis Methods
- The compound is integral in enabling efficient synthesis methods. For instance, it plays a crucial role in the improved one-pot synthesis of certain intermediates, which are pivotal in the production of antihypertensive agents. This showcases the compound's significance in streamlining pharmaceutical production processes (Ramesh et al., 2006).
Future Directions
Properties
CAS No. |
913612-38-1 |
---|---|
Molecular Formula |
C25H29Cl2N3O2S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;dihydrochloride |
InChI |
InChI=1S/C25H27N3O2S.2ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;;/h3-10,17-18H,1-2,11-16H2,(H,26,29);2*1H |
InChI Key |
XFZHLEXUSDOLPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl.Cl |
Purity |
98% |
Synonyms |
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-Quinolinone dihydrochloride; 7-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one dihydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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